molecular formula C7H7ClINO2 B14200708 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one CAS No. 920490-73-9

3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one

Cat. No.: B14200708
CAS No.: 920490-73-9
M. Wt: 299.49 g/mol
InChI Key: FIHMXYJFXOJSFI-UHFFFAOYSA-N
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Description

3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound It features a pyridine ring substituted with chlorine, iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with 2-chloro-5-iodopyridine.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the pyridine ring to form the 2(1H)-one structure, which can be achieved using oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium carbonate, methyl iodide.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Coupling Reactions: Palladium catalysts, boronic acids, alkynes.

Major Products

    Substitution Products: Derivatives with different substituents replacing chlorine or iodine.

    Oxidation Products: Various oxidized forms of the pyridine ring.

    Coupling Products: Biaryl or alkyne-linked derivatives.

Scientific Research Applications

3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application:

    Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-iodopyridine: Lacks the methoxy and methyl groups, making it less versatile in certain applications.

    4-Methoxy-1-methylpyridin-2(1H)-one:

    5-Iodo-4-methoxy-1-methylpyridin-2(1H)-one: Similar but without the chlorine atom, which can influence its chemical behavior.

Uniqueness

3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is unique due to the combination of substituents on the pyridine ring, providing a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

920490-73-9

Molecular Formula

C7H7ClINO2

Molecular Weight

299.49 g/mol

IUPAC Name

3-chloro-5-iodo-4-methoxy-1-methylpyridin-2-one

InChI

InChI=1S/C7H7ClINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3

InChI Key

FIHMXYJFXOJSFI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C(C1=O)Cl)OC)I

Origin of Product

United States

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